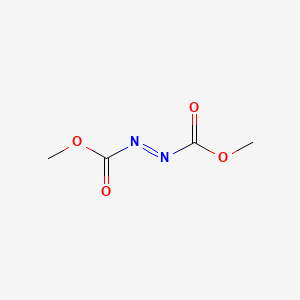

methyl (NE)-N-methoxycarbonyliminocarbamate

Description

Properties

CAS No. |

2446-84-6 |

|---|---|

Molecular Formula |

C4H6N2O4 |

Molecular Weight |

146.10 g/mol |

IUPAC Name |

methyl N-methoxycarbonyliminocarbamate |

InChI |

InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3 |

InChI Key |

NCBFTYFOPLPRBX-UHFFFAOYSA-N |

SMILES |

COC(=O)N=NC(=O)OC |

Isomeric SMILES |

COC(=O)/N=N/C(=O)OC |

Canonical SMILES |

COC(=O)N=NC(=O)OC |

Other CAS No. |

2446-84-6 |

Origin of Product |

United States |

Preparation Methods

General Characteristics and Molecular Information

- Chemical Formula: C4H6N2O4

- Molecular Weight: 146.1 g/mol

- CAS Number: 2446-84-6

- Physical State: Typically provided as a sample solution (e.g., 25 µL at 10 mM concentration) for research use

- Storage: Stable at room temperature; stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation.

Synthetic Routes and Preparation Methods

Several synthetic routes have been reported for preparing methyl (NE)-N-methoxycarbonyliminocarbamate, involving different starting materials and reaction conditions.

Reaction of Methyl Isocyanate with Alcohols in the Presence of Base

One common synthetic approach involves the reaction of methyl isocyanate with an alcohol under basic conditions. The base facilitates nucleophilic attack on the isocyanate carbon, leading to the formation of the carbamate structure. This method requires:

- Careful temperature control to avoid side reactions or decomposition

- Subsequent purification steps such as recrystallization or chromatography to isolate the pure product

This approach is efficient for producing this compound with good yields.

Reaction of Dimethyl Carbonate with Methyl Hydrazinocarboxylate in the Presence of Sodium Methoxide

Another established method uses dimethyl carbonate reacting with methyl hydrazinocarboxylate, catalyzed by sodium methoxide. Key features of this method include:

- Heating the reaction mixture to promote the formation of the desired carbamate

- pH adjustment after the reaction to facilitate crystallization

- Recrystallization to purify the final product

This synthetic route is notable for its use of relatively mild reagents and conditions, making it suitable for laboratory-scale synthesis.

Oxidation of Hydrogenated Dimethyl Azodicarboxylate

An alternative synthesis involves oxidizing hydrogenated dimethyl azodicarboxylate using oxidizing agents such as bromine or hydrogen peroxide. This method:

- Converts the reduced form of dimethyl azodicarboxylate to the target compound

- Requires careful control of oxidant addition to avoid over-oxidation or side reactions

- Often involves purification by recrystallization or chromatography

This route is less commonly used but provides a viable alternative depending on the availability of starting materials.

In Vivo Formulation Preparation

For biological applications, the compound can be formulated in vivo using a stepwise solvent addition method:

- Prepare a DMSO master stock solution by dissolving the compound in DMSO at a known concentration.

- Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil to the DMSO solution, ensuring the solution remains clear after each addition.

- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

- The order of solvent addition is critical to maintain solubility and clarity.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Purification | Notes |

|---|---|---|---|---|

| Methyl isocyanate + Alcohol + Base | Methyl isocyanate, alcohol, base | Controlled temperature | Recrystallization, chromatography | Requires careful temperature control |

| Dimethyl carbonate + Methyl hydrazinocarboxylate + NaOMe | Dimethyl carbonate, methyl hydrazinocarboxylate, sodium methoxide | Heating, pH adjustment | Recrystallization | Mild reagents, suitable for lab scale |

| Oxidation of hydrogenated dimethyl azodicarboxylate | Hydrogenated dimethyl azodicarboxylate, bromine or H2O2 | Controlled oxidant addition | Recrystallization, chromatography | Alternative route, less common |

Research Findings and Considerations

- The presence of the methoxycarbonyl and imino groups imparts reactivity that is exploited in various synthetic pathways.

- Reaction conditions such as temperature, pH, and solvent choice significantly affect yield and purity.

- Purification typically involves recrystallization or chromatographic techniques to remove impurities and side products.

- Stability considerations dictate storage and handling protocols to maintain compound integrity for research use.

Chemical Reactions Analysis

Types of Reactions

Methyl (NE)-N-methoxycarbonyliminocarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Applications in Organic Synthesis

Methyl (NE)-N-methoxycarbonyliminocarbamate functions as a versatile reagent in several synthetic pathways:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

- Preparation of Heterocycles : The compound is instrumental in constructing nitrogen-containing heterocycles, which are essential components in many bioactive molecules .

- Reagent in Cycloaddition Reactions : It participates in cycloaddition reactions, generating complex molecules with specific functionalities.

Medicinal Chemistry

While the biological activity of this compound itself has not been extensively documented, its derivatives have shown promising pharmacological properties. Compounds related to this structure exhibit activity against various biological targets, including enzymes and receptors involved in CNS functions.

Case Study: Anticancer Activity

A notable area of interest is the potential anticancer activity of derivatives synthesized from this compound. In vitro studies have demonstrated that these derivatives can inhibit the growth of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

The mechanism of action appears to involve the modulation of metabolic pathways that favor apoptosis over proliferation, potentially through the induction of reactive oxygen species (ROS).

Comparative Analysis with Related Compounds

This compound can be compared with other carbamates and related compounds to highlight its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Carbamate | Carbamate | Used as a flavoring agent; less reactive than methyl variant. |

| Methyl Carbamate | Carbamate | Commonly used; simpler structure than this compound. |

| Benzodiazepine Derivatives | Heterocyclic | Pharmacologically active; derived from reactions involving this compound. |

This comparison illustrates that this compound's specific methoxycarbonyl imino structure enhances its reactivity and versatility compared to simpler carbamates.

Future Directions and Research Opportunities

Given its potential applications, further research is warranted to explore:

- Pharmacological Properties : Investigating the biological activity of this compound and its derivatives against various diseases.

- Synthetic Pathways : Developing new synthetic methodologies that utilize this compound for creating novel therapeutics.

- Mechanistic Studies : Understanding the detailed mechanisms through which derivatives exert their biological effects.

Mechanism of Action

The mechanism of action of methyl (NE)-N-methoxycarbonyliminocarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl (NE)-N-methoxycarbonyliminocarbamate belongs to the azo-carbamate family. Below is a comparison with two structurally related compounds:

Methyl N-(Dimethylcarbamoyl)-N-Phenylcarbamate

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 230.24 g/mol

- Key Features: Contains a carbamate group (-O(CO)N-) with phenyl and dimethylcarbamoyl substituents.

4-Nitrophenyl N-Methoxycarbamate

- Key Features: Shares the methoxycarbamate (-O(CO)NH-) functional group but includes a nitrobenzene moiety.

Biological Activity

Methyl (NE)-N-methoxycarbonyliminocarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound, with the molecular formula , is structurally characterized by a methoxycarbonyl group attached to an imino function, which may contribute to its biological properties.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes, which can lead to therapeutic effects in diseases where these enzymes play a critical role.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

- Antidepressant Properties : A study highlighted the use of this compound in developing new antidepressant therapies. It was shown to improve symptoms in animal models of depression, indicating its potential as a novel treatment option .

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases .

- Cytotoxicity against Cancer Cells : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, thus warranting further exploration as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl (NE)-N-methoxycarbonyliminocarbamate, and how do they influence experimental design?

- Answer : The compound (CAS 2446-84-6) has a molecular formula of C₄H₆N₂O₄, molecular weight 146.101 g/mol, density 1.3 g/cm³, boiling point 206.4°C, and melting point 10°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions below 100°C), storage conditions (room temperature, moisture-sensitive handling), and purification methods (recrystallization vs. column chromatography). For purity verification (95% as per supplier data), use HPLC with UV detection at 254 nm, calibrated against a certified reference standard .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) . Mandatory precautions include:

- Use of fume hoods and PPE (nitrile gloves, lab coats, safety goggles).

- Avoidance of dust generation; employ wet handling methods.

- Emergency protocols for spills (neutralization with inert absorbents) and exposure (immediate rinsing with water for 15 minutes) .

Q. How is the compound synthesized, and what analytical techniques validate its structural integrity?

- Answer : While direct synthesis protocols are not detailed in the provided evidence, analogous carbamate synthesis typically involves condensation of methoxycarbonyl isocyanate with methylamine derivatives under anhydrous conditions. Structural validation requires:

- FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .

- NMR : ¹H NMR should show methoxy protons (δ 3.2–3.5 ppm) and carbamate NH (δ 5.5–6.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ at m/z 147.1 .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO and NBO analysis elucidate the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:

- HOMO-LUMO gap : A narrow gap (~4–5 eV) suggests high electrophilicity, correlating with reactivity in nucleophilic acyl substitutions .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N–C)) stabilizing the carbamate group .

- Molecular Electrostatic Potential (MEP) : Visualizes electron-rich regions (carbonyl oxygen) as reactive sites for electrophilic attacks .

Q. What statistical approaches are recommended to resolve contradictions in experimental data (e.g., purity vs. bioactivity results)?

- Answer : Use the False Discovery Rate (FDR) method to control Type I errors in high-throughput assays. For example, apply the Benjamini-Hochberg procedure:

Rank p-values from smallest to largest.

Compare each p-value to (i/m) × α, where i = rank, m = total tests, α = 0.03.

This adjusts for multiple comparisons while retaining power, unlike Bonferroni correction .

Q. How do spectroscopic and crystallographic data resolve ambiguities in molecular conformation?

- Answer :

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–N–C=O torsion) to confirm planar vs. non-planar geometries. Deposit data in repositories like CCDC for validation .

- FT-IR Coupled with DFT : Match experimental vibrational frequencies (e.g., C=O stretch) to computed spectra, with deviations <5 cm⁻¹ indicating accurate conformational models .

Methodological Design Considerations

Q. What strategies optimize reaction yields in carbamate-based coupling reactions?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate carbamate formation.

- Solvent Optimization : Use dichloromethane or THF for solubility without side reactions.

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track carbonyl intermediate formation .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

- Answer :

- QC Protocols : Mandate LC-MS purity ≥98% and NMR spectral matching to reference data.

- Stability Studies : Assess degradation under UV light and humidity (40°C/75% RH for 4 weeks) to establish shelf-life .

Data Presentation Guidelines

- Tables : Include physicochemical properties (density, solubility), spectral peaks (FT-IR/NMR), and toxicity thresholds.

- Figures : Annotate HOMO-LUMO surfaces, MEP maps, and reaction mechanisms derived from DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.